(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol
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Overview
Description
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Pyrrolidine: The thiazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The thiazole ring can be reduced to a thiazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or sulfonating agents (SO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiazoline derivative.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol: The enantiomer of the compound with similar properties but different biological activity.
1-(Thiazol-2-yl)ethylamine: A simpler analog with a primary amine group instead of the pyrrolidine ring.
Thiazole-2-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is unique due to its chiral nature and the presence of both a thiazole ring and a pyrrolidine ring. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities.
Biological Activity
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, a compound with the CAS number 1936161-58-8, is a pyrrolidine derivative featuring a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and possible therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₄N₂OS
- Molecular Weight : 186.29 g/mol
The compound consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a thiazole ring linked through an ethyl chain at the 1-position. This unique configuration enhances its biological activity compared to simpler analogs.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives of thiazole and pyrrolidine possess high radical scavenging activity, which may be attributed to their structural features that facilitate electron donation.
Anti-inflammatory Activity
This compound has shown potential in modulating inflammatory responses. In vitro studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating conditions characterized by excessive inflammation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole moiety can interact with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways involved in inflammation and oxidative stress responses .
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis.
- Attachment to Pyrrolidine : Achieved through nucleophilic substitution reactions.
- Chiral Resolution : Finalized via chiral chromatography or chiral auxiliary methods.
This compound serves as a building block for developing pharmaceutical agents targeting various diseases, including neurological disorders and cancer .
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. |
Study 2 | Showed inhibition of pro-inflammatory cytokines in cell culture models, indicating potential use in inflammatory diseases. |
Study 3 | Investigated its binding affinity to specific receptors involved in pain pathways, suggesting analgesic properties. |
Properties
IUPAC Name |
(3S)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVUQMCBGOQCP-MQWKRIRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC=CS1)N2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.